molecular formula C14H17NO3 B6350152 3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-35-3

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350152
CAS No.: 1326815-35-3
M. Wt: 247.29 g/mol
InChI Key: CYHCRKFRXAEUFP-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(2-methylpropyl)benzaldehyde with hydroxylamine hydrochloride can yield the corresponding oxime, which upon cyclization forms the oxazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole compounds.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(2-Methylpropyl)phenyl]propanoic acid: A structurally similar compound with different functional groups.

    2-(4-Isobutylphenyl)propionic acid (Ibuprofen): Shares the isobutylphenyl group but has different pharmacological properties.

    4-(2-Methylpropyl)benzaldehyde: A precursor in the synthesis of the oxazole compound.

Uniqueness

3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)7-10-3-5-11(6-4-10)12-8-13(14(16)17)18-15-12/h3-6,9,13H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHCRKFRXAEUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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